3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo
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Overview
Description
3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo is a natural compound of significant interest in the biomedical and life sciences fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is likely that the compound is produced in research laboratories using small-scale synthesis techniques rather than large-scale industrial processes .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for compounds with similar functional groups and molecular structures .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions depend on the desired transformation and the nature of the starting materials .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mechanism of Action
The mechanism of action of 3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating various biological processes, including cell signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Deo include:
Uniqueness
What sets this compound apart from similar compounds is its unique molecular structure and specific biological activities.
Properties
Molecular Formula |
C36H56O9 |
---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(4aS,6aR,6bR,10S,12aR)-2,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-19-25(37)26(38)27(39)28(44-19)45-24-11-12-33(6)22(32(24,4)5)10-13-34(7)23(33)9-8-20-21-18-31(2,3)14-15-35(21,29(40)41)16-17-36(20,34)30(42)43/h8,19,21-28,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)/t19-,21?,22?,23?,24+,25-,26+,27-,28+,33+,34-,35+,36-/m1/s1 |
InChI Key |
SBEFEKWSETYQKS-XQKJAACOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3(C(C2(C)C)CC[C@@]4(C3CC=C5[C@]4(CC[C@@]6(C5CC(CC6)(C)C)C(=O)O)C(=O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)O)C(=O)O)C)C)O)O)O |
Origin of Product |
United States |
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